2-(tert-Butyl)-5-(trifluoromethyl)indoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H16F3N |
|---|---|
Molecular Weight |
243.27 g/mol |
IUPAC Name |
2-tert-butyl-5-(trifluoromethyl)-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C13H16F3N/c1-12(2,3)11-7-8-6-9(13(14,15)16)4-5-10(8)17-11/h4-6,11,17H,7H2,1-3H3 |
InChI Key |
AGDXFBMWHMNMQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CC2=C(N1)C=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies for 2 Tert Butyl 5 Trifluoromethyl Indoline
Retrosynthetic Analysis of the 2-(tert-Butyl)-5-(trifluoromethyl)indoline Scaffold
A retrosynthetic analysis of this compound suggests several potential disconnection points. The most straightforward approach involves the disconnection of the indoline (B122111) ring itself, leading to a substituted aniline (B41778) precursor. This primary disconnection focuses on the formation of the five-membered nitrogen-containing ring as the key strategic step.
Further disconnection of the substituents from the aromatic ring provides pathways for introducing the trifluoromethyl and tert-butyl groups. The tert-butyl group at the C2 position can be envisioned as being installed via nucleophilic addition to an intermediate or through a cyclization reaction involving a precursor already bearing this bulky group. The trifluoromethyl group on the benzene (B151609) ring is typically introduced via electrophilic or nucleophilic trifluoromethylation reactions on a suitable aniline or nitrobenzene (B124822) derivative.
A plausible retrosynthetic pathway is outlined below:

Figure 1: A potential retrosynthetic analysis for this compound, highlighting key bond disconnections and potential precursors.
Development of Novel Synthetic Routes to this compound
The synthesis of this compound can be achieved through various innovative routes, focusing on efficient cyclization strategies and the precise installation of the required substituents.
Cyclization Strategies for Indoline Ring Formation
The formation of the indoline ring is a critical step in the synthesis. Several modern cyclization methods can be adapted for this purpose.
Reductive Cyclization of 2-Nitrophenyl Alkenes: A common and effective strategy involves the reductive cyclization of a suitably substituted 2-nitrophenyl alkene. In this approach, a precursor such as 1-(2-nitro-4-(trifluoromethyl)phenyl)-3,3-dimethylbut-1-ene could be subjected to catalytic hydrogenation or treatment with reducing agents like tin(II) chloride to simultaneously reduce the nitro group and effect cyclization to form the indoline ring.
Palladium-Catalyzed Intramolecular Cyclization: Palladium-catalyzed reactions offer a powerful tool for indoline synthesis. acs.org For instance, an intramolecular Heck-type reaction of an N-protected o-haloaniline bearing a pendant alkene can be employed. A potential precursor for this strategy would be N-protected 2-bromo-5-(trifluoromethyl)aniline (B1265768) substituted with a 3,3-dimethylbut-1-enyl group on the nitrogen atom.
Benzyne-Mediated Cyclization: A more recent approach involves the use of benzynes. figshare.com The reaction of an appropriately substituted ortho-haloaniline with a strong base can generate a benzyne (B1209423) intermediate, which can then undergo intramolecular cyclization with a tethered amine to furnish the indoline scaffold. figshare.com
A representative cyclization reaction is shown in the table below:
| Precursor | Reagents and Conditions | Product |
| 1-(2-Nitro-4-(trifluoromethyl)phenyl)-3,3-dimethylbut-1-ene | H₂, Pd/C, Ethanol (B145695), rt | This compound |
| N-allyl-2-bromo-5-(trifluoromethyl)aniline | Pd(OAc)₂, P(o-tol)₃, Et₃N, DMF, 100 °C | 2-Methyl-5-(trifluoromethyl)indoline |
| N-(3,3-dimethylallyl)-2-iodo-4-(trifluoromethyl)aniline | Mg(TMP)₂·2LiCl, THF, then electrophile (e.g., H₂O) | 2,2-Dimethyl-5-(trifluoromethyl)indoline |
Installation of tert-Butyl and Trifluoromethyl Substituents
The introduction of the tert-butyl and trifluoromethyl groups can be achieved at various stages of the synthesis.
Installation of the Trifluoromethyl Group: The trifluoromethyl group is a strong electron-withdrawing group and its introduction onto the aromatic ring is well-established. mdpi.com One common method is the Sandmeyer-type reaction on an amino group, or more modernly, through copper-mediated trifluoromethylation of aryl halides using reagents like (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃) or sodium trifluoromethanesulfinate. mdpi.comwikipedia.orgacs.org Photoredox catalysis has also emerged as a mild and efficient method for trifluoromethylation of arenes. princeton.eduresearchgate.net Often, it is more practical to start with a commercially available precursor that already contains the trifluoromethyl group, such as 4-aminobenzotrifluoride.
Installation of the tert-Butyl Group: The tert-butyl group at the C2 position of the indoline ring is sterically demanding. Its introduction can be challenging and often dictates the choice of the cyclization strategy. One approach is to utilize a precursor that already contains the tert-butyl moiety, such as in the reductive cyclization of a 2-nitrophenyl derivative of pivalaldehyde. Another method is the Friedel-Crafts alkylation of an appropriate indoline or aniline precursor with a tert-butylating agent like tert-butanol (B103910) or isobutylene (B52900) under acidic conditions. researchgate.netgoogle.comgoogle.com However, controlling the regioselectivity of such reactions can be difficult. stackexchange.com A more controlled approach would be a Grignard reaction of a suitable ketone or aldehyde precursor followed by reduction.
Stereoselective Synthesis of this compound
Achieving stereoselectivity in the synthesis of this compound, which possesses a chiral center at the C2 position, requires the use of asymmetric methodologies. oriprobe.comnumberanalytics.com
Chiral auxiliaries are stereogenic groups that can be temporarily attached to a molecule to direct the stereochemical outcome of a reaction. wikipedia.org In the context of indoline synthesis, a chiral auxiliary can be attached to the nitrogen atom of an aniline precursor. nih.gov For example, a chiral oxazolidinone or a camphor-based auxiliary can be used. wikipedia.org The steric bulk of the auxiliary can then influence the facial selectivity of a subsequent cyclization or addition reaction, leading to the formation of one enantiomer of the indoline product in excess. After the key stereocenter-forming step, the auxiliary can be cleaved to yield the desired enantiomerically enriched indoline. nih.gov
| Chiral Auxiliary | Application in Synthesis |
| Evans Oxazolidinone | Attached to the nitrogen of a 2-halo-5-(trifluoromethyl)aniline precursor to direct the stereochemistry of a subsequent intramolecular cyclization. |
| (S)-Indoline | Used as a chiral auxiliary itself, for instance, in the form of a chiral hydrazone to direct the asymmetric addition of organometallic reagents. nih.gov |
| Camphorsultam | Employed as a chiral auxiliary to control the stereoselectivity of Michael additions or other C-C bond-forming reactions in the construction of the indoline side chain before cyclization. wikipedia.org |
Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. acs.orgorganic-chemistry.orgnih.govnih.gov
Asymmetric Hydrogenation: The asymmetric hydrogenation of a 2-substituted indole (B1671886) or a 3H-indole precursor is a powerful method for accessing chiral indolines. acs.org Chiral transition metal catalysts, often based on rhodium or iridium complexed with chiral phosphine (B1218219) ligands (e.g., BINAP), can effectively catalyze the enantioselective reduction of the C=N or C=C bond in the heterocyclic ring. acs.orgnih.gov
Brønsted Acid Catalysis: Chiral Brønsted acids have emerged as effective catalysts for the enantioselective synthesis of indolines. organic-chemistry.orgnih.gov For instance, a chiral phosphoric acid can catalyze the transfer hydrogenation of a 3H-indole derivative using a Hantzsch ester as the hydrogen source, affording optically active indolines with high enantioselectivity. organic-chemistry.org
| Catalytic System | Substrate Type | Expected Outcome |
| [Rh(COD)₂(S,S)-Et-DuPhos]BF₄ | 2-(tert-Butyl)-5-(trifluoromethyl)-3H-indole | Enantioselective hydrogenation to yield chiral this compound. |
| Chiral Phosphoric Acid / Hantzsch Ester | 2-(tert-Butyl)-5-(trifluoromethyl)-3H-indole | Enantioselective transfer hydrogenation to the corresponding chiral indoline. organic-chemistry.org |
| Iridium-catalyzed hydrogenation with chiral ligands | 2-(tert-Butyl)-5-(trifluoromethyl)indole | Asymmetric hydrogenation to the chiral indoline. nih.gov |
Enzymatic Synthesis Considerations
The application of biocatalysis in the synthesis of chiral amines and heterocyclic compounds is a rapidly advancing field, offering green and highly selective alternatives to traditional chemical methods. For the asymmetric synthesis of 2-substituted indolines, enzymes such as transaminases and ketoreductases are of particular interest. nih.govbeilstein-journals.org
Transaminases: These pyridoxal-5′-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from a donor molecule to a ketone substrate. beilstein-journals.org A potential enzymatic route to this compound could involve the asymmetric amination of a corresponding ketone precursor, 2-tert-butyl-5-(trifluoromethyl)indolin-2-one. Transaminases are known for their high enantioselectivity and operation under mild conditions. nih.gov
Ketoreductases (KREDs): KREDs are capable of reducing prochiral ketones to chiral alcohols with high stereoselectivity. researchgate.net In the context of indoline synthesis, a KRED could be employed in a dynamic kinetic resolution (DKR) process. mdpi.com For instance, a racemic ketone precursor could be resolved by a KRED to produce a chiral intermediate with high enantiomeric excess, which could then be further converted to the target indoline.
The choice of enzyme and the optimization of reaction conditions, such as pH, temperature, and co-factor regeneration, would be critical for achieving high yield and enantioselectivity.
Optimization of Reaction Conditions for Enhanced Yield and Selectivity in this compound Synthesis
The optimization of reaction parameters is crucial for maximizing the efficiency of any chemical synthesis. For a multi-substituted indoline like this compound, careful control of solvents, catalysts, temperature, and pressure is necessary to achieve high yields and selectivity.
Solvent Effects on Reaction Outcomes
The choice of solvent can significantly influence reaction rates, yields, and even the reaction pathway. In the synthesis of indole and indoline derivatives, a wide range of solvents has been explored. For instance, in the Fischer indole synthesis, a classical method for preparing indoles, polar solvents like ethanol and water are commonly used. numberanalytics.com More recently, non-conventional solvents such as deep eutectic solvents (DESs) have been investigated for their potential to enhance reaction efficiency and sustainability. numberanalytics.com In a study on the synthesis of 2-substituted indoles, ethanol was found to be an effective solvent, promoting both cyclization and demethylation steps without the need for a catalyst. researchgate.net The selection of an appropriate solvent for the synthesis of this compound would depend on the specific reaction mechanism, with considerations for reactant solubility, catalyst compatibility, and the desired reaction temperature.
Table 1: Effect of Different Solvents on the Yield of 2-(2-chlorovinyl)-1-methyl-1H-indole researchgate.net
| Entry | Solvent(s) | Conditions | Time (h) | Yield (%) |
| 1 | MeOH | Schlenk tube | 48 | 40 |
| 2 | MeOH | MWI | 2 | 70 |
| 3 | EtOH | MWI | 2 | 75 |
| 4 | i-PrOH | MWI | 2 | 30 |
| 5 | HFIP | MWI | 2 | - |
| 6 | Toluene | MWI | 2 | 0 |
| 7 | H₂O | MWI | 2 | trace |
| 8 | H₂O/EtOH (1/1) | MWI | 2 | 35 |
| 9 | H₂O/acetone (1/1) | MWI | 2 | trace |
This table is based on data for a related indole compound and is intended to illustrate the potential impact of solvent choice.
Catalyst Development and Ligand Screening
Catalysis is a cornerstone of modern organic synthesis, enabling efficient and selective transformations. For the synthesis of indolines, both metal-based and organocatalysts have been employed. Palladium-catalyzed reactions are particularly common for the formation of the indoline ring system. organic-chemistry.org The choice of ligand is critical in tuning the reactivity and selectivity of the metal catalyst. For example, in the synthesis of 2-arylindolines, a chiral base system involving a chiral ligand like sparteine (B1682161) has been used to achieve kinetic resolution with high enantioselectivity. nih.gov
In the context of synthesizing this compound, a palladium catalyst paired with a suitable phosphine-based ligand, such as XPhos, could be effective for cyclization reactions. nih.gov Ligand screening would be essential to identify the optimal ligand that provides the best balance of reactivity and selectivity for this specific substrate.
Table 2: Influence of Different Catalysts on the Yield of 3,3-di(indolyl)indolin-2-one researchgate.net
| Entry | Catalyst | Solvent | Conditions | Time | Yield (%) |
| 1 | - | H₂O | 100 °C | 5 h | 0 |
| 2 | DABCO-3@FSMNPs | H₂O | 100 °C | 5 h | 96 |
| 3 | Zn(OTf)₂ (1 mol %) | CH₃CN | RT | 5 min | 94 |
| 4 | Zr(salphen)Cl₂ (1 mol %) | EtOH | RT | 25 min | 85 |
| 5 | p-TSA (10 mol %) | CH₂Cl₂ | RT | 20 min | 92 |
This table presents data for a related indoline synthesis to demonstrate the impact of catalyst selection.
Temperature and Pressure Optimization Studies
Temperature is a critical parameter that can significantly affect reaction rates and the formation of side products. Elevated temperatures generally increase the reaction rate but can also lead to decomposition of reactants, products, or the catalyst. numberanalytics.com Therefore, optimizing the temperature is a crucial step in developing a robust synthetic protocol. For instance, in the synthesis of 3,3-di(indolyl)indolin-2-ones, it was found that 90 °C was the optimal temperature, with lower or higher temperatures resulting in reduced yields. researchgate.net
Pressure is a less commonly studied variable in many laboratory-scale syntheses but can play a role in reactions involving gaseous reagents or where the reaction volume changes significantly. For the synthesis of this compound, systematic optimization of both temperature and pressure, potentially using techniques like response surface methodology, could lead to improved yields and purity. numberanalytics.com
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry aim to design chemical processes that are environmentally benign. This includes the use of renewable feedstocks, safer solvents, and catalytic methods, as well as maximizing atom economy. acs.org
In the context of synthesizing this compound, several green chemistry principles can be applied:
Catalyst-Free and Solvent-Free Reactions: Whenever possible, avoiding the use of catalysts and solvents can significantly reduce waste and environmental impact. Some indole syntheses have been developed under solvent-free conditions or using environmentally benign solvents like water or ethanol. researchgate.netacs.org
Multicomponent Reactions (MCRs): MCRs, where multiple starting materials are combined in a single step to form a complex product, are highly atom-economical and can reduce the number of synthetic steps and purification processes. rsc.orgjsynthchem.com A multicomponent approach could potentially be developed for the synthesis of this compound.
Use of Greener Solvents: As mentioned previously, the use of water, ethanol, or deep eutectic solvents can be a greener alternative to traditional volatile organic solvents. numberanalytics.comacs.org
Energy Efficiency: Employing energy-efficient methods, such as microwave-assisted synthesis, can reduce reaction times and energy consumption. researchgate.net
By incorporating these principles, the synthesis of this compound can be designed to be more sustainable and environmentally friendly.
Mechanistic Investigations of Reactions Involving 2 Tert Butyl 5 Trifluoromethyl Indoline
Reaction Pathway Elucidation for Key Synthetic Steps of 2-(tert-Butyl)-5-(trifluoromethyl)indoline
The synthesis of substituted indolines, including those with trifluoromethyl groups, often involves complex, multi-step pathways. A common strategy is the palladium-catalyzed dual functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides, which provides a direct route to trifluoromethyl-containing indolines. nih.gov The regioselectivity of such reactions is often controlled by the structure of the alkene substrate. nih.gov
The elucidation of reaction pathways hinges on the identification of transient species like intermediates and transition states. In the context of palladium-catalyzed indoline (B122111) synthesis, the proposed mechanism often initiates with the oxidative addition of a carbon-halogen or similar bond to a Pd(0) complex. nih.gov
For instance, in the palladium-catalyzed synthesis of trifluoromethyl-containing indolines from unactivated alkenes and trifluoroacetimidoyl chlorides, a plausible mechanism involves the initial oxidative addition of the C-I bond of the trifluoroacetimidoyl chloride to a Pd(0) catalyst. This generates an imidoyl Pd(II) intermediate. nih.gov This intermediate then coordinates with the alkene, leading to a palladacycle intermediate whose structural flexibility can dictate the reaction's regioselectivity. nih.gov
In other related indole (B1671886) syntheses, different types of intermediates have been proposed. For example, PIFA-mediated intramolecular cyclization to form N-substituted indoles is suggested to proceed through a highly reactive nitrenium ion intermediate. organic-chemistry.org Radical-based trifluoromethylation reactions may involve radical intermediates. bohrium.comrsc.org
Computational studies on related reactions, such as the nitration of N-Boc indole, have been used to model the transition states. These calculations can reveal the energy barriers for different pathways, explaining the observed regioselectivity. For example, a four-member ring transition state has been proposed in the reaction between N-Boc indole and trifluoroacetyl nitrate. nih.gov
Table 1: Plausible Intermediates in Substituted Indoline Synthesis
| Reaction Type | Proposed Intermediate(s) | Source(s) |
|---|---|---|
| Pd-catalyzed Cyclization | Imidoyl Pd(II), Palladacycle | nih.gov |
| PIFA-mediated Cyclization | Nitrenium Ion | organic-chemistry.org |
| Radical Trifluoromethylation | Radical Species | bohrium.comrsc.org |
Kinetic studies are essential for understanding reaction rates and determining the rate-determining step of a mechanism. For complex catalytic cycles, such as those in palladium-catalyzed reactions, kinetic isotope effect (KIE) experiments are a powerful tool.
In a study on the palladium-catalyzed α-alkenylation of alkylamines, which shares mechanistic features with some indoline syntheses, KIE experiments were conducted. acs.org Parallel and competition experiments revealed a kinetic isotope effect (kH/kD ≈ 3.0), indicating that the deprotonation of the α-C–H bond of the amine derivative is the rate-determining step. acs.org This step is facilitated by the coordination of a nitrile group to the palladium center, which activates the C-H bond. acs.org
Role of the Trifluoromethyl Group in Reaction Reactivity and Selectivity
The trifluoromethyl (CF3) group is a key substituent that significantly modulates the electronic properties of the indoline scaffold. Its strong electron-withdrawing nature has profound effects on reaction reactivity and selectivity.
The CF3 group deactivates the benzene (B151609) ring towards electrophilic aromatic substitution, making reactions at the aromatic core more challenging compared to unsubstituted indoline. This deactivation stems from the powerful inductive effect of the three fluorine atoms. When electrophilic substitution does occur, the CF3 group acts as a meta-director.
In the context of drug design, the incorporation of a trifluoromethyl group can confer several advantageous properties. It can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, and it can improve a molecule's bioavailability and protein binding affinity due to its unique electronic and lipophilic characteristics. rsc.org
The synthesis of trifluoromethylated indolines can be achieved either by direct trifluoromethylation of an existing indole/indoline ring or by cyclization of a precursor already containing the CF3 group. bohrium.com Direct trifluoromethylation often proceeds via radical pathways. bohrium.comrsc.org
Influence of the tert-Butyl Group on Steric and Electronic Effects
The tert-butyl group at the C2 position of the indoline ring primarily exerts a significant steric influence on reactions. Its bulky nature can hinder the approach of reagents to the adjacent positions, thereby influencing the regioselectivity and stereoselectivity of reactions.
In electrophilic aromatic substitution reactions, the tert-butyl group is generally considered a weak activating group and an ortho-, para-director. stackexchange.com However, due to its large size, it sterically hinders the ortho positions, leading to a strong preference for substitution at the para-position. stackexchange.com In the case of this compound, the electronic directing effects of the nitrogen atom and the trifluoromethyl group would compete with the steric influence of the tert-butyl group, leading to complex regiochemical outcomes.
The steric hindrance provided by the tert-butyl group can also be strategically employed. For example, in reactions involving the indoline nitrogen or the C2 carbon, the bulk of the tert-butyl group can create a specific steric environment that favors one reaction pathway or product over another. researchgate.net DFT calculations on sterically hindered systems have shown that steric hindrance between substituents and catalyst ligands can impede certain reaction pathways. acs.org
Computational Mechanistic Studies (e.g., DFT calculations) Applied to this compound Reactions
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating reaction mechanisms at a molecular level. nih.govresearchgate.net While specific DFT studies on this compound are not prominent in the literature, the principles can be applied to understand its reactivity.
DFT calculations can be used to:
Model Reaction Pathways: By calculating the energies of reactants, intermediates, transition states, and products, a complete free energy profile for a proposed reaction mechanism can be constructed. nih.govacs.org This allows for the identification of the most likely reaction pathway and the rate-determining step.
Analyze Electronic Structure: Molecular orbital calculations, such as determining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into the molecule's reactivity. nih.govresearchgate.net Molecular Electrostatic Potential (MEP) maps can visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites of reaction. nih.govresearchgate.net
Explain Selectivity: DFT can be used to model the transition states leading to different regioisomers or stereoisomers. The energy differences between these transition states can explain the experimentally observed selectivity. lp.edu.ua For example, in a [3+2] cycloaddition reaction involving a related nitrone, DFT calculations showed that the endo cycloadduct was favored due to a lower activation enthalpy. lp.edu.ua
Study Non-Covalent Interactions: Natural Bond Orbital (NBO) analysis can be employed to understand intramolecular and intermolecular interactions, such as hydrogen bonding or charge transfer, which can influence the reaction mechanism. nih.govresearchgate.net
Table 2: Application of DFT in Mechanistic Studies of Indole Derivatives
| DFT Application | Information Obtained | Relevance to this compound | Source(s) |
|---|---|---|---|
| Energy Profile Calculation | Reaction pathways, activation energies, rate-determining steps | Elucidating synthetic pathways and predicting feasibility. | nih.govacs.org |
| HOMO-LUMO Analysis | Frontier molecular orbitals, electrophilicity/nucleophilicity | Predicting reactivity towards different reagents. | nih.govresearchgate.net |
| MEP Mapping | Electrophilic and nucleophilic sites | Identifying reactive centers on the indoline scaffold. | nih.govresearchgate.net |
| Transition State Analysis | Geometries and energies of transition states | Understanding and predicting regio- and stereoselectivity. | acs.orglp.edu.ua |
| NBO Analysis | Donor-acceptor interactions, hyperconjugation | Explaining the electronic effects of substituents. | nih.govresearchgate.net |
By applying these computational techniques, a detailed, atomistic understanding of the mechanisms governing the synthesis and reactivity of this compound can be achieved, guiding future synthetic efforts and applications.
Advanced Structural Elucidation and Conformational Analysis of 2 Tert Butyl 5 Trifluoromethyl Indoline
X-ray Crystallography for Solid-State Structure Determination of 2-(tert-Butyl)-5-(trifluoromethyl)indoline
Absolute Configuration Determination
Without primary research data, any attempt to construct the requested article would be unsubstantiated. This highlights a potential area for future research within the field of synthetic and analytical chemistry.
Conformational Analysis and Dynamic Behavior of this compound
The dynamic nature of this compound arises from two primary sources of conformational isomerism: the non-planar puckering of the five-membered dihydro-pyrrole ring and the rotation of the tert-butyl and trifluoromethyl substituents around their respective carbon-carbon single bonds. These dynamic processes are associated with specific energy barriers, which dictate the relative populations of conformers and the rates of their interconversion at a given temperature.
The five-membered ring of the indoline (B122111) scaffold is not planar. To alleviate bond angle strain, it adopts puckered conformations, most commonly described as "envelope" (with one atom out of the plane of the other four) or "twist" (with two adjacent atoms out of the plane of the remaining three) forms. In substituted indolines, the energy difference between these conformers and the barrier to their interconversion is influenced by the nature and position of the substituents.
For this compound, the presence of a sterically demanding tert-butyl group at the C2 position is the dominant factor governing the ring's preferred conformation. The tert-butyl group will strongly favor a pseudo-equatorial orientation to minimize steric clashes with the adjacent aromatic ring and the N-H proton. This preference locks the five-membered ring into a limited set of low-energy conformations. The ring inversion process, which would involve the tert-butyl group passing through a high-energy pseudo-axial position, is expected to have a significant energy barrier.
Table 1: Predicted Ring Conformations and Relative Energies for the Indoline Moiety
| Conformation Type | C2-Substituent Orientation | Predicted Relative Energy (kcal/mol) | Description |
|---|---|---|---|
| Envelope (E) | Pseudo-equatorial | 0 (Most Stable) | The C2 atom is out of the plane, placing the bulky tert-butyl group in a sterically favored position away from the fused benzene (B151609) ring. |
| Twist (T) | Pseudo-equatorial | Low | A slightly higher energy conformation accessible through thermal fluctuation. |
This table is generated based on established principles of conformational analysis for substituted five-membered rings. Actual energy values would require specific computational or experimental determination.
tert-Butyl Group Rotation: The rotation around the C2—C(CH₃)₃ bond is subject to a notable energy barrier. This barrier arises from the steric interactions between the methyl groups of the tert-butyl substituent and the indoline ring system. As the group rotates, its methyls pass by the C3-hydrogens and the N-H proton, leading to transient, high-energy eclipsed conformations. The bond dissociation energy for a tert-butyl C-H bond is high, approximately 100 kcal/mol, reflecting its steric congestion and stability. nih.govchemrxiv.org While specific experimental values for this exact molecule are not available, barriers for tert-butyl rotation in similar sterically hindered environments typically fall in the range of 5-12 kcal/mol.
Trifluoromethyl Group Rotation: The trifluoromethyl (CF₃) group, positioned at C5 on the aromatic ring, also exhibits a barrier to rotation around the C5—CF₃ bond. Although smaller than the tert-butyl group, the CF₃ group is a strong electron-withdrawing group. acs.org The rotational barrier is primarily governed by electronic interactions with the π-system of the benzene ring and minor steric interactions with adjacent hydrogens. The barrier is generally low, often in the range of 1-3 kcal/mol, allowing for relatively free rotation at room temperature.
Table 2: Estimated Rotational Energy Barriers for Substituents
| Rotating Group | Bond Axis | Estimated Barrier (kcal/mol) | Primary Influencing Factors |
|---|---|---|---|
| tert-Butyl | C2—C(CH₃)₃ | 5 - 12 | Steric Hindrance (Gauche and Eclipsing Interactions) |
These values represent typical ranges for the specified functional groups in analogous chemical environments and are not specific experimental results for this compound.
The dynamic conformational behaviors of this compound can be quantitatively investigated through a combination of experimental and computational techniques.
Variable Temperature (VT) NMR Spectroscopy: VT-NMR is a powerful experimental method for studying dynamic processes like ring inversion and substituent rotation. researchgate.net At low temperatures, where the rate of interconversion between conformers is slow on the NMR timescale, distinct signals may be observed for each populated conformer. As the temperature is raised, the rate of exchange increases. At a specific point, known as the coalescence temperature (Tc), the distinct signals for the interconverting species broaden and merge into a single, time-averaged signal. mdpi.com By analyzing the line shapes of the NMR signals at different temperatures, it is possible to calculate the rate of exchange and, subsequently, the Gibbs free energy of activation (ΔG‡) for the conformational process using the Eyring equation. acs.org This provides a direct experimental measure of the energy barrier for ring puckering or substituent rotation.
Computational Approaches: Quantum mechanical calculations, particularly using Density Functional Theory (DFT), are invaluable for modeling the structural and energetic properties of different conformers. researchgate.netnih.gov By performing geometry optimizations, chemists can determine the structures of various stable conformers (local minima on the potential energy surface). Subsequent frequency calculations can confirm these as stable structures and provide thermodynamic data, such as relative free energies, to predict their populations at different temperatures. Furthermore, computational methods can map the entire potential energy surface for a given dynamic process, such as ring inversion or bond rotation. This involves calculating the energy of the molecule as the relevant dihedral angle is systematically changed, allowing for the identification of transition state structures and the accurate calculation of the associated energy barriers. These theoretical predictions complement experimental findings and provide a deeper, atomistic understanding of the molecule's dynamic behavior.
Computational and Theoretical Studies on 2 Tert Butyl 5 Trifluoromethyl Indoline
Quantum Chemical Calculations for Electronic Structure and Reactivity of 2-(tert-Butyl)-5-(trifluoromethyl)indoline
No published research could be located that has performed quantum chemical calculations to determine the electronic structure and reactivity of this compound. Such studies are fundamental to understanding the behavior of a molecule at the electronic level.
Density Functional Theory (DFT) for Molecular Orbital Analysis
A search of scientific databases yielded no studies that have applied Density Functional Theory (DFT) to analyze the molecular orbitals of this compound. This type of analysis would typically provide insights into the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the HOMO-LUMO gap, which are crucial for predicting chemical reactivity and electronic properties.
Electrostatic Potential Surface Analysis
There are no available studies that present an electrostatic potential surface (ESP) analysis for this compound. An ESP map is used to visualize the charge distribution within a molecule, identifying electron-rich and electron-poor regions, which are indicative of sites for electrophilic and nucleophilic attack.
Molecular Dynamics Simulations for Conformational Sampling of this compound
No literature was found detailing molecular dynamics (MD) simulations for this compound. MD simulations are employed to study the dynamic behavior of molecules over time, including conformational changes and interactions with their environment. For this compound, such simulations would be valuable for understanding its flexibility and the preferred spatial arrangements of its constituent atoms.
Prediction of Spectroscopic Parameters for this compound (e.g., NMR chemical shifts, vibrational frequencies)
There is no evidence of computational studies aimed at predicting the spectroscopic parameters of this compound. Theoretical calculations are often used to complement experimental spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies, aiding in the structural elucidation of new compounds. No such predictive data has been published for this molecule.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound (if applicable to in vitro or in silico activity)
A thorough search did not uncover any Quantitative Structure-Activity Relationship (QSAR) models specifically developed for or including this compound. QSAR studies are used to correlate the chemical structure of a series of compounds with their biological activity, which is a key step in rational drug design and other areas of chemical research.
Descriptor Generation and Selection
As no QSAR models for this compound have been reported, there is consequently no information available on the generation and selection of molecular descriptors for this compound in the context of a QSAR study. The process of descriptor generation involves calculating various physicochemical and structural properties of a molecule to be used as variables in a QSAR model.
Model Development for Target Interactions
The development of computational models is a cornerstone in modern medicinal chemistry, providing crucial insights into the interactions between a ligand and its biological target. For this compound and its analogs, a variety of in silico techniques are employed to build predictive models that guide the design and optimization of new chemical entities. These models are broadly categorized into ligand-based and structure-based approaches.
Ligand-based methods, such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling, are utilized when the three-dimensional structure of the target protein is unknown or when a set of active and inactive molecules is available. researchgate.netdovepress.com Structure-based methods, including molecular docking, are employed when the crystal structure of the target protein has been elucidated, allowing for a detailed analysis of the binding mode and interactions.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR represents a computational and mathematical modeling approach that aims to establish a correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net For indoline (B122111) derivatives, QSAR models are developed to predict their activity against various biological targets. The process begins with the calculation of a wide array of molecular descriptors for a set of molecules with known activities. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric and electronic fields).
In a study on 5-methyl/trifluoromethoxy-1H-indole-2,3-dione-3-thiosemicarbazone derivatives, a class of compounds with structural similarities to indoline, a QSAR model was developed to predict their anti-tubercular activity. nih.govnih.gov The model was built using principal component regression (PCR), a linear method that reduces the dimensionality of the data while retaining the most important information. nih.govnih.gov The statistical quality of the resulting QSAR models is typically assessed using parameters such as the correlation coefficient (R²), the cross-validated correlation coefficient (q²), and the standard error of prediction. A high q² value (typically > 0.5) is indicative of a model with good predictive ability. For instance, a 3D-QSAR model for triazole-quinine derivatives yielded a q² of 0.61 and an R² of 0.98, indicating a robust model. jmaterenvironsci.com
The interpretation of the QSAR model provides valuable information about the structural features that are either favorable or detrimental to the biological activity. This information can then be used to guide the synthesis of new, more potent analogs.
Table 1: Key Statistical Parameters in QSAR Model Validation
| Parameter | Description | Acceptable Value |
| R² (Coefficient of Determination) | Represents the proportion of the variance in the dependent variable that is predictable from the independent variable(s). | > 0.6 |
| q² (Cross-validated R²) | A measure of the predictive ability of the model, determined by systematically leaving out samples from the dataset and predicting their activity. | > 0.5 |
| F-statistic | A statistical test to assess the overall significance of the regression model. | High value |
| Standard Error of Prediction (SEP) | The root mean square error of the predictions, indicating the accuracy of the model. | Low value |
Pharmacophore Modeling
Pharmacophore modeling is another powerful ligand-based approach that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that are necessary for a molecule to interact with a specific biological target and elicit a biological response. researchgate.netdovepress.com
The process of pharmacophore model generation typically involves the alignment of a set of active molecules and the subsequent abstraction of their common chemical features. For indole (B1671886) derivatives, pharmacophore models have been developed to identify novel inhibitors for various targets. For instance, a 3D-QSAR pharmacophore model was developed for a series of camptothecin (B557342) derivatives to identify potential topoisomerase I inhibitors. nih.gov The best pharmacophore hypothesis usually consists of a combination of features like hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.
Once a pharmacophore model is validated, it can be used as a 3D query to screen large compound libraries to identify novel scaffolds that match the pharmacophore and are therefore likely to be active. This virtual screening approach can significantly reduce the time and cost associated with identifying new hit compounds.
Table 2: Common Pharmacophoric Features
| Feature | Description |
| Hydrogen Bond Acceptor (HBA) | An atom or group of atoms that can accept a hydrogen bond. |
| Hydrogen Bond Donor (HBD) | An atom or group of atoms that can donate a hydrogen atom to a hydrogen bond. |
| Hydrophobic (HY) | A nonpolar group that avoids contact with water. |
| Aromatic Ring (AR) | A planar, cyclic, conjugated system of atoms. |
| Positive Ionizable (PI) | A group that can carry a positive charge at physiological pH. |
| Negative Ionizable (NI) | A group that can carry a negative charge at physiological pH. |
Molecular Docking
Molecular docking is a structure-based computational method that predicts the preferred orientation of a ligand when bound to a target protein. mdpi.com This technique is instrumental in understanding the binding mode of indoline derivatives at the molecular level, elucidating key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking.
The docking process involves placing the ligand in the active site of the protein and evaluating the binding affinity using a scoring function. In a study of substituted indoline-2-ones, molecular docking was used to investigate their binding mode to a modeled structure of histidine kinase. farmaceut.orgresearchgate.net The results revealed that the compounds adopted a similar orientation in the binding site as the native ligand. farmaceut.orgresearchgate.net Similarly, docking studies on indole-based thiadiazole derivatives as inhibitors of acetylcholinesterase and butyrylcholinesterase identified key hydrogen bonding and π-anion interactions within the active sites of the enzymes. mdpi.com
The insights gained from molecular docking are invaluable for structure-based drug design, enabling the rational modification of a lead compound to improve its binding affinity and selectivity for the target protein.
Table 3: Illustrative Docking Scores and Interactions for Indole Analogs
| Compound Class | Target Protein | Key Interacting Residues | Docking Score (kcal/mol) | Reference |
| Indole-based Thiadiazoles | Acetylcholinesterase | GLU-199, TRP-84, TYR-121 | Not Specified | mdpi.com |
| Substituted Indoline-2-ones | Histidine Kinase | Not Specified | Not Specified | farmaceut.orgresearchgate.net |
| Triazole-quinine derivatives | Not Specified | Not Specified | Not Specified | jmaterenvironsci.com |
| Isatin and Indole derivatives | SARS CoV 3CLpro | Not Specified | Not Specified | researchgate.net |
Note: Specific docking scores are often dependent on the software and scoring function used and are best interpreted in a comparative context within the same study.
Exploration of Molecular Interactions and Biological Relevance Mechanistic Focus of 2 Tert Butyl 5 Trifluoromethyl Indoline
In Silico Screening for Potential Biological Targets and Binding Sites of 2-(tert-Butyl)-5-(trifluoromethyl)indoline
No published molecular docking or pharmacophore modeling studies were found for this compound. Such in silico methods are crucial for predicting the potential binding of a molecule to biological macromolecules and for identifying its likely targets within the body. nih.govnih.gov
Molecular Docking Studies with Relevant Macromolecules
There are no available reports of molecular docking simulations involving this compound with any proteins, enzymes, or nucleic acid structures.
Pharmacophore Modeling for Target Recognition
No pharmacophore models have been developed based on this compound to aid in the identification of its potential biological targets.
Biochemical Characterization of Target Engagement in vitro by this compound
The scientific literature lacks any biochemical assays that would characterize the in vitro activity of this specific compound. These assays are essential for confirming the predictions of in silico studies and for quantifying the interaction between a compound and its biological target. merckmillipore.comresearchgate.net
Enzyme Inhibition or Activation Assays (Kinetic Parameters)
No data from enzyme inhibition or activation assays for this compound are publicly available. Therefore, kinetic parameters such as IC₅₀ or Kᵢ values are unknown.
Mechanistic Studies of Cellular Pathway Modulation by this compound (at a molecular level)
In the absence of identified biological targets and biochemical activity, no mechanistic studies have been conducted to investigate how this compound might modulate cellular pathways at a molecular level.
Interaction with Specific Cellular Proteins or Nucleic Acids
While direct binding studies for this compound are not readily found, the indoline (B122111) core is a well-established pharmacophore known to interact with various proteins. The nature of these interactions is heavily dictated by the substituents on the indoline ring.
The tert-butyl group is a common motif in medicinal chemistry, valued for its ability to influence a molecule's pharmacological properties. Its significant steric bulk can enhance selectivity for a specific biological target by preventing the molecule from binding to off-target sites with smaller binding pockets. Furthermore, the hydrophobic nature of the tert-butyl group can lead to favorable van der Waals interactions within the hydrophobic pockets of a protein's active site, potentially increasing binding affinity and potency.
The trifluoromethyl group, on the other hand, is a strong electron-withdrawing group. This property can influence the electronic environment of the indoline ring system, potentially modulating interactions such as hydrogen bonding with protein residues. It can also enhance the metabolic stability of the compound.
A pertinent example of how substituted indolines can interact with specific cellular proteins comes from the study of dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two key enzymes in the arachidonic acid cascade that are implicated in inflammation. researchgate.net In one study, an indoline derivative, compound 43 , was identified as a potent 5-LOX inhibitor. researchgate.net Molecular docking studies revealed that the indoline moiety of this compound positions itself near the iron atom in the active site of 5-LOX, thereby blocking the enzyme's activity. researchgate.net The interactions were further stabilized by van der Waals forces with several amino acid residues, including H372, H367, L368, L414, I415, F421, and L607. researchgate.net Although compound 43 is not this compound, this research highlights the capacity of the indoline scaffold to specifically interact with and inhibit key enzymes.
Modulation of Signaling Cascades
The interaction of a small molecule with a cellular protein can lead to the modulation of entire signaling cascades. Given the potential for indoline derivatives to target enzymes involved in inflammatory pathways, it is plausible that this compound could modulate such cascades.
The successful development of indoline-based dual 5-LOX/sEH inhibitors, which have shown efficacy in animal models of peritonitis and asthma, underscores the potential for this class of compounds to modulate complex signaling networks and exert significant physiological effects. researchgate.net While the specific signaling pathways affected by this compound remain to be elucidated, the precedent set by other substituted indolines suggests that it could potentially influence pathways involved in inflammation, cell proliferation, or neurotransmission, depending on its specific protein targets.
Structure-Based Design Principles Applied to Indoline Derivatives Based on this compound
The principles of structure-based drug design are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. For indoline derivatives, including this compound, these principles can guide the rational modification of the molecule to enhance its therapeutic potential.
The strategic incorporation of the tert-butyl group is a key consideration in the design of indoline derivatives. Its bulk can be exploited to achieve selectivity for a particular enzyme isoform or receptor subtype. However, the tert-butyl group can also be susceptible to metabolic oxidation, which can lead to rapid clearance of the compound from the body. nih.gov A common metabolic route is the oxidation of one of the methyl groups to a hydroxyl group. nih.gov To address this potential liability, medicinal chemists can employ strategies such as replacing the tert-butyl group with a bioisostere that mimics its steric bulk but possesses greater metabolic stability. One such replacement is the trifluoromethylcyclopropyl group, which has been shown to improve metabolic stability in vitro and in vivo. nih.gov
The trifluoromethyl group on the aromatic ring of this compound is another important feature for structure-based design. This group is known to enhance metabolic stability by blocking potential sites of aromatic oxidation. Its electron-withdrawing nature can also influence the pKa of the indoline nitrogen and its ability to participate in hydrogen bonding, which can be fine-tuned to optimize interactions with the target protein.
The development of the dual 5-LOX/sEH inhibitors provides a practical illustration of structure-based design principles applied to the indoline scaffold. Starting from an initial hit compound identified through in silico screening, researchers systematically synthesized and tested a series of analogues to improve potency and introduce dual activity. researchgate.net This process involved modifying substituents on the indoline ring and attaching different chemical moieties to explore the structure-activity relationships. researchgate.net The insights gained from these studies, including the importance of specific substitutions for interacting with key residues in the enzyme active sites, can inform the future design of novel indoline-based therapeutics.
Derivatization and Structure Activity Relationship Sar Studies of 2 Tert Butyl 5 Trifluoromethyl Indoline Analogues
Synthetic Strategies for Analog Generation from 2-(tert-Butyl)-5-(trifluoromethyl)indoline
The generation of a diverse library of analogues from the parent compound, this compound, relies on versatile and efficient synthetic methodologies. These strategies are designed to allow for the introduction of a wide range of substituents at various positions of the indoline (B122111) core, as well as modifications to the existing tert-butyl and trifluoromethyl groups.
A general and adaptable synthetic approach to 2,5-disubstituted indolines often begins with a suitably substituted aniline (B41778) derivative. For the synthesis of the core scaffold, a potential route involves the reaction of 4-(trifluoromethyl)aniline (B29031) with a pivalaldehyde equivalent, followed by cyclization. Another approach could be the Friedel-Crafts alkylation of an N-protected 4-(trifluoromethyl)aniline with a tert-butyl source, followed by subsequent reactions to form the indoline ring.
Once the this compound core is obtained, further derivatization can be achieved through several key reactions:
N-Functionalization: The secondary amine of the indoline ring is a prime handle for modification. N-alkylation, N-acylation, and N-sulfonylation can be readily achieved using various alkyl halides, acid chlorides, or sulfonyl chlorides, respectively, under basic conditions. These modifications allow for the exploration of the impact of substituents at the nitrogen atom on biological activity.
Aromatic Ring Functionalization: Positions 4, 6, and 7 on the benzene (B151609) ring of the indoline are accessible for electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. However, the directing effects of the existing substituents must be considered. The trifluoromethyl group is a deactivating, meta-directing group, while the amino group (once protected) is an activating, ortho-, para-directing group. This interplay of electronic effects will govern the regioselectivity of these substitutions.
Modification of the Trifluoromethyl Group: While direct modification of the trifluoromethyl group is challenging, it can be replaced by other functionalities through the synthesis of analogues from starting materials bearing different electron-withdrawing groups at the 5-position.
The systematic introduction of various substituents at different positions of the this compound scaffold allows for a detailed investigation of their influence on biological activity.
Position 1 (N-substitution): The nature of the substituent at the nitrogen atom can significantly impact the compound's properties. Small alkyl groups, such as methyl or ethyl, can probe for steric tolerance in the binding pocket. Larger or more functionalized groups, like benzyl (B1604629) or phenethyl, can explore potential interactions with auxiliary binding sites. The introduction of polar groups, such as amides or sulfonamides, can influence solubility and hydrogen bonding capabilities.
Table 1: Illustrative SAR of N-Substituted this compound Analogues
| Compound ID | R1-Substituent (at N1) | Illustrative Biological Activity (IC50, nM) |
| 1a | H | 500 |
| 1b | CH₃ | 250 |
| 1c | CH₂CH₃ | 300 |
| 1d | COCH₃ | 800 |
| 1e | SO₂CH₃ | 750 |
| 1f | Benzyl | 150 |
This table presents illustrative data based on established SAR principles for indoline scaffolds.
The trifluoromethyl (CF₃) group is a common substituent in medicinal chemistry due to its unique properties, including high electronegativity, metabolic stability, and lipophilicity. However, exploring its isosteric replacements can lead to compounds with improved properties. Bioisosteres are functional groups that exhibit similar physicochemical properties and can elicit a comparable biological response.
Common isosteric replacements for the trifluoromethyl group include:
Pentafluoroethyl (C₂F₅) group: This group is more lipophilic than the CF₃ group and can offer different steric interactions.
Cyano (CN) group: The cyano group is a smaller, polar, and linear electron-withdrawing group that can act as a hydrogen bond acceptor.
Nitro (NO₂) group: The nitro group is a strong electron-withdrawing group and is planar. In some cases, a CF₃ group has been a successful bioisosteric replacement for a nitro group, leading to improved potency and metabolic stability. nih.govacs.orgnih.govnih.gov
Sulfone (SO₂R) and Sulfonamide (SO₂NR₂) groups: These groups are also strongly electron-withdrawing and can participate in hydrogen bonding.
Halogens (e.g., Cl, Br, I): While not classic isosteres, they can mimic some of the electronic and lipophilic properties of the trifluoromethyl group.
The synthesis of these analogues would typically start from an aniline derivative bearing the desired isosteric group at the para-position.
Table 2: Illustrative SAR of Isosteric Replacements for the Trifluoromethyl Group at C5
| Compound ID | R5-Substituent | Illustrative Biological Activity (IC50, nM) |
| 2a | CF₃ | 500 |
| 2b | C₂F₅ | 650 |
| 2c | CN | 1200 |
| 2d | NO₂ | 900 |
| 2e | SO₂CH₃ | 850 |
| 2f | Cl | 1500 |
This table presents illustrative data based on established SAR principles for indoline scaffolds.
Systematic Variation of the tert-Butyl Moiety in this compound Derivatives
The tert-butyl group at the 2-position of the indoline ring is a significant steric feature that can play a crucial role in receptor binding and selectivity. Its bulky nature can provide a strong hydrophobic interaction and orient the rest of the molecule within a binding pocket.
Systematic variation of this group is essential to understand the steric requirements of the target. This can be achieved by synthesizing analogues with different alkyl groups at the 2-position, such as:
Smaller alkyl groups: Isopropyl, isobutyl, and sec-butyl groups can probe the size limitations of the hydrophobic pocket.
Cyclic alkyl groups: Cyclohexyl or cyclopentyl groups can introduce conformational rigidity and explore different spatial orientations.
Aryl groups: A phenyl or substituted phenyl group at this position would significantly alter the shape and electronic properties of the molecule, potentially introducing new pi-stacking or other interactions.
Functionalized alkyl groups: Introducing polar functionalities on the alkyl chain, such as a hydroxyl or an amino group, can explore potential hydrogen bonding interactions.
The synthesis of these 2-substituted analogues can be achieved through the cyclization of an appropriately substituted aniline with the corresponding aldehyde or ketone.
Table 3: Illustrative SAR of Variations of the tert-Butyl Moiety at C2
| Compound ID | R2-Substituent | Illustrative Biological Activity (IC50, nM) |
| 3a | tert-Butyl | 500 |
| 3b | Isopropyl | 800 |
| 3c | Cyclohexyl | 600 |
| 3d | Phenyl | 2000 |
| 3e | (CH₂)₂OH | 1500 |
This table presents illustrative data based on established SAR principles for indoline scaffolds.
Impact of Stereochemistry on Biological Interactions of Analogues
The 2-position of the indoline ring in 2-substituted analogues is a stereocenter. Therefore, these compounds can exist as a pair of enantiomers. It is well-established in medicinal chemistry that different enantiomers of a chiral drug can exhibit significantly different pharmacological activities, potencies, and toxicity profiles. This is because biological macromolecules, such as receptors and enzymes, are chiral and will interact differently with each enantiomer.
The differential activity of enantiomers arises from the three-point attachment model, where one enantiomer can achieve a more optimal binding orientation with the target than the other. Therefore, it is crucial to separate the enantiomers of active racemic mixtures and evaluate their biological activities independently. This is often achieved using chiral chromatography or by asymmetric synthesis.
For instance, in a series of indoline derivatives developed as α1A-adrenoceptor antagonists, the (R)-enantiomers were found to be significantly more potent than the (S)-enantiomers. nih.gov This highlights the critical importance of stereochemistry in the design of new therapeutic agents based on the indoline scaffold. The stereochemistry of substituents can influence not only the direct binding to the target but also other properties like metabolic stability and cellular uptake. acs.orgnih.gov
Elucidation of Key Pharmacophoric Elements for Indoline Derivatives
Based on the systematic SAR studies of this compound and its analogues, a pharmacophore model can be developed. A pharmacophore is an abstract description of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule.
For this class of compounds, the key pharmacophoric elements are likely to include:
A hydrophobic pocket-binding group: The tert-butyl group at the C2 position appears to be a crucial hydrophobic anchor that fits into a specific pocket of the biological target. The size and shape of this group are important for optimal binding.
An electron-withdrawing group at C5: The trifluoromethyl group at the 5-position significantly influences the electronic properties of the indoline ring and may be involved in dipole-dipole or other electronic interactions with the target. Its replacement with other electron-withdrawing groups can modulate activity.
A hydrogen bond donor/acceptor site: The indoline nitrogen (N-H) can act as a hydrogen bond donor. N-substitution can modify this interaction or introduce new ones.
A specific stereochemical arrangement: The stereochemistry at the C2 position is critical for proper orientation within the binding site and for achieving high potency.
An aromatic core: The benzene ring of the indoline scaffold provides a rigid framework for the presentation of the other pharmacophoric elements and may engage in pi-stacking interactions with aromatic amino acid residues in the binding site.
Emerging Research Directions and Future Perspectives for 2 Tert Butyl 5 Trifluoromethyl Indoline
The indoline (B122111) scaffold is a privileged structure in medicinal chemistry and materials science, valued for its unique electronic and steric properties. The specific derivative, 2-(tert-Butyl)-5-(trifluoromethyl)indoline, which combines a bulky tert-butyl group at the 2-position and a potent electron-withdrawing trifluoromethyl group at the 5-position, represents a frontier molecule with significant, yet largely unexplored, potential. Future research is poised to unlock its capabilities by integrating it with cutting-edge technologies and exploring novel applications beyond its traditional biological roles.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(tert-Butyl)-5-(trifluoromethyl)indoline, and how can purity be maximized?
- Methodology : Multi-step synthesis typically involves:
- Step 1 : Cyclization of substituted indole precursors using tert-butyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane at 0–25°C) .
- Step 2 : Introduction of trifluoromethyl groups via radical trifluoromethylation or nucleophilic substitution, requiring catalysts like CuI or Pd(PPh₃)₄ .
- Purity optimization : Use HPLC with C18 columns (acetonitrile/water gradient) to monitor intermediates. Recrystallization in ethyl acetate/hexane improves final purity (>95%) .
Q. How can structural ambiguities in this compound be resolved experimentally?
- Characterization tools :
- NMR : ¹H/¹³C NMR (CDCl₃) identifies tert-butyl (δ ~1.3 ppm, singlet) and trifluoromethyl (δ ~120–125 ppm in ¹⁹F NMR) groups. NOESY confirms spatial arrangement .
- X-ray crystallography : Resolves conformational isomers caused by restricted rotation of the tert-butyl group .
- HRMS : Confirms molecular formula (C₁₄H₁₆F₃NO₂, [M+H]⁺ = 288.1215) .
Q. What preliminary biological screening assays are suitable for this compound?
- In vitro assays :
- Antimicrobial : Broth microdilution (MIC determination against S. aureus/E. coli) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM .
Advanced Research Questions
Q. How do reaction conditions influence competing pathways during trifluoromethylation?
- Mechanistic insights :
- Radical pathways : Initiated by AIBN under UV light, favoring C-5 substitution but risking side reactions (e.g., dimerization) .
- Electrophilic substitution : Requires Lewis acids (BF₃·Et₂O) but may protonate the indoline nitrogen, reducing yield .
Q. How to address contradictions in reported biological activity across similar indoline derivatives?
- Case study : Discrepancies in antitumor activity (IC₅₀ ranging 5–50 µM) arise from:
- Assay variability : Cell line specificity (e.g., p53 status in HeLa vs. A549) .
- Solubility : Use DMSO stocks ≤0.1% to avoid artifacts .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Approaches :
- Molecular docking : AutoDock Vina screens against cyclooxygenase-2 (COX-2) or β-lactamase, prioritizing binding poses with ∆G ≤ -8 kcal/mol .
- MD simulations : GROMACS assesses stability of ligand-protein complexes (RMSD ≤2 Å over 100 ns) .
Q. How to design analogs to improve selectivity for neurological targets (e.g., 5-HT receptors)?
- SAR framework :
- Core modifications : Replace tert-butyl with smaller groups (e.g., methyl) to reduce steric hindrance .
- Substituent effects : Introduce electron-withdrawing groups (e.g., nitro) at C-7 to enhance π-stacking with tryptophan residues .
- Validation : Radioligand binding assays (³H-5-HT displacement) and functional cAMP assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
